molecular formula C8H6N4O5 B565173 Nitrofurantoin-13C3 CAS No. 1217226-46-4

Nitrofurantoin-13C3

Cat. No.: B565173
CAS No.: 1217226-46-4
M. Wt: 241.14 g/mol
InChI Key: NXFQHRVNIOXGAQ-QZJUDIIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Nitrofurantoin-13C3, commonly known as Nitrofurantoin, is primarily targeted towards bacterial cells causing urinary tract infections . The primary targets of Nitrofurantoin are the bacterial enzymes, specifically nitroreductases . These enzymes play a crucial role in the metabolic processes of the bacteria, making them an effective target for the antibiotic.

Mode of Action

Nitrofurantoin is converted by bacterial nitroreductases into electrophilic intermediates . These intermediates then inhibit the citric acid cycle, a vital metabolic pathway in bacteria, as well as the synthesis of DNA, RNA, and protein . This multi-target action makes Nitrofurantoin more resistant to the development of bacterial resistance .

Biochemical Pathways

The primary biochemical pathway affected by Nitrofurantoin is the citric acid cycle . By inhibiting this cycle, Nitrofurantoin disrupts the energy production in bacterial cells, leading to their death . Additionally, the inhibition of DNA, RNA, and protein synthesis further hampers the growth and reproduction of the bacteria .

Pharmacokinetics

The pharmacokinetics of Nitrofurantoin involve its absorption, distribution, metabolism, and excretion (ADME). Nitrofurantoin is well absorbed and reaches therapeutic concentrations rapidly in the urine . It is metabolized in body tissues, excluding plasma, to inactive metabolites . About 20% to 25% of Nitrofurantoin is excreted in the urine as unchanged drug . The half-life elimination of Nitrofurantoin is between 20 to 60 minutes, which can be prolonged with renal impairment .

Result of Action

The result of Nitrofurantoin’s action is the effective killing or inhibition of the growth of bacteria responsible for urinary tract infections . By disrupting vital metabolic processes in the bacteria, Nitrofurantoin causes bacterial death, thereby treating the infection .

Action Environment

The action, efficacy, and stability of Nitrofurantoin can be influenced by various environmental factors. For instance, the presence of Nitrofurantoin has been shown to significantly affect bacterial cells . Additionally, the drug’s efficacy can be influenced by the patient’s health status and the presence of other medications .

Biochemical Analysis

Biochemical Properties

Nitrofurantoin is mainly bacteriostatic, but can also have a bactericidal effect when present at high concentrations . It interacts with various enzymes and proteins within bacterial cells, leading to the inhibition of vital biochemical reactions .

Cellular Effects

Nitrofurantoin exerts its effects on bacterial cells by interfering with several cellular processes. It disrupts protein synthesis, DNA synthesis, RNA synthesis, and cell wall synthesis . This broad-spectrum action results in the inhibition of bacterial growth and proliferation .

Molecular Mechanism

The molecular mechanism of Nitrofurantoin involves the reduction of the nitro group by bacterial nitroreductases . This reduction process generates reactive intermediates that can damage bacterial DNA, thereby inhibiting bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, Nitrofurantoin exhibits good stability . Its effects can change over time due to the development of bacterial resistance . Long-term studies have shown that Nitrofurantoin maintains its antimicrobial activity against uropathogens .

Dosage Effects in Animal Models

The effects of Nitrofurantoin in animal models vary with dosage . While effective at lower doses, high doses of Nitrofurantoin can lead to adverse effects

Metabolic Pathways

Nitrofurantoin is metabolized in the liver . It is believed to interact with various enzymes and cofactors during its metabolism

Transport and Distribution

Nitrofurantoin is well-distributed in the body following oral administration . It is believed to interact with various transporters and binding proteins, which aid in its distribution within cells and tissues .

Subcellular Localization

Given its mechanism of action, it is likely that Nitrofurantoin localizes to the bacterial cytoplasm where it can interact with bacterial DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Nitrofurantoin involves adding hydrochloric acid and purified water into a reverse osmosis membrane reaction device, heating to 60-70°C, and adding 5-nitrofurfural diethyl ester. The mixture is maintained at 80-85°C for complete hydrolysis, followed by the addition of a catalyst and sodium chloride. Aminohydantoin preheated to 60-70°C is then added, and the mixture is pressurized and maintained at 90-95°C for reflux. The reaction product is washed with purified water until the pH value is 6.0-8.0, and the obtained Nitrofurantoin is washed with flowing purified water at 90-95°C to obtain the finished product .

Industrial Production Methods

Industrial production methods for Nitrofurantoin typically involve similar synthetic routes but on a larger scale, with optimizations to improve yield, reduce energy consumption, and minimize impurities to meet medicinal standards .

Chemical Reactions Analysis

Types of Reactions

Nitrofurantoin-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions vary depending on the desired reaction, such as temperature, pressure, and pH levels .

Major Products Formed

The major products formed from these reactions include various intermediates that inhibit bacterial processes, such as the citric acid cycle and the synthesis of DNA, RNA, and protein .

Scientific Research Applications

Nitrofurantoin-13C3 is used extensively in scientific research, including:

    Chemistry: As a stable isotope-labeled compound, it is used for tracking metabolic pathways and studying reaction mechanisms.

    Biology: It helps in understanding the biological processes and interactions of Nitrofurantoin.

    Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of Nitrofurantoin in the body.

    Industry: Employed in quality control and method validation for analytical purposes

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Nitrofurantoin-13C3 include:

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This feature distinguishes it from other similar compounds that may not have such labeling .

Properties

CAS No.

1217226-46-4

Molecular Formula

C8H6N4O5

Molecular Weight

241.14 g/mol

IUPAC Name

1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione

InChI

InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3-/i4+1,6+1,8+1

InChI Key

NXFQHRVNIOXGAQ-QZJUDIIFSA-N

SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

[13CH2]1[13C](=O)N[13C](=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Synonyms

1-[[(5-Nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione-13C3;  1-(5-Nitro-2-furfurylideneamino)hydantoin-13C3;  5-Nitrofurantoin-13C3;  Berkfurin-13C3;  Chemiofuran-13C3;  Cyantin-13C3;  Cystit-13C3;  Furadantoin-13C3;  Furadoin-13C3;  Furadoine-13C3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrofurantoin-13C3
Reactant of Route 2
Reactant of Route 2
Nitrofurantoin-13C3
Reactant of Route 3
Nitrofurantoin-13C3
Reactant of Route 4
Nitrofurantoin-13C3
Reactant of Route 5
Nitrofurantoin-13C3
Reactant of Route 6
Nitrofurantoin-13C3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.